ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of indole, oxazole, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluorination of the indole derivative can be achieved using electrophilic fluorinating agents such as Selectfluor.
Coupling with Oxazole: The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amidine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a probe to study the mechanisms of action of related compounds.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The fluoro group enhances the compound’s binding affinity and selectivity. The oxazole ring contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate: Lacks the fluoro group, resulting in different biological activity and binding affinity.
Methyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate: Similar structure but with a methyl ester group, affecting its pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of the fluoro group, which enhances its biological activity and selectivity. The combination of indole, oxazole, and ester functionalities provides a versatile scaffold for drug development and chemical biology studies.
Properties
Molecular Formula |
C17H18FN3O3 |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
ethyl 5-[[2-(5-fluoro-1H-indol-3-yl)ethylamino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H18FN3O3/c1-2-23-17(22)16-8-13(24-21-16)10-19-6-5-11-9-20-15-4-3-12(18)7-14(11)15/h3-4,7-9,19-20H,2,5-6,10H2,1H3 |
InChI Key |
CUYZDJAUXMKNMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CNCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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